molecular formula C19H24N2O3S B1408628 (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol CAS No. 1159908-18-5

(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol

Cat. No.: B1408628
CAS No.: 1159908-18-5
M. Wt: 360.5 g/mol
InChI Key: DYKJRAGHFUWKRP-MNEFBYGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tosyl group and a phenylethylamino group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Addition of the Phenylethylamino Group: The phenylethylamino group is added through a nucleophilic substitution reaction, where the amine group attacks an electrophilic carbon center on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the phenylethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in the presence of pyridine for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol involves its interaction with specific molecular targets. The phenylethylamino group can interact with receptors or enzymes, modulating their activity. The tosyl group may enhance the compound’s stability and facilitate its binding to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-(®-1-(tert-Butyldimethylsilyloxy)ethyl)-4-(®-1-formylethyl)-2-azetidinone
  • (3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-2-oxetanone

Uniqueness

(3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

This detailed article provides a comprehensive overview of (3S,4S)-4-(®-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4S)-1-(4-methylphenyl)sulfonyl-4-[[(1R)-1-phenylethyl]amino]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14-8-10-17(11-9-14)25(23,24)21-12-18(19(22)13-21)20-15(2)16-6-4-3-5-7-16/h3-11,15,18-20,22H,12-13H2,1-2H3/t15-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKJRAGHFUWKRP-MNEFBYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)O)NC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)O)N[C@H](C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
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(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol

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